molecular formula C7H14O3 B094696 Ethanol, 2-(1-methylethoxy)-, acetate CAS No. 19234-20-9

Ethanol, 2-(1-methylethoxy)-, acetate

Cat. No.: B094696
CAS No.: 19234-20-9
M. Wt: 146.18 g/mol
InChI Key: HCDJVEYJSSTYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-(1-methylethoxy)-, acetate, also known as 2-(1-methylethoxy)ethyl acetate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is used in various industrial applications due to its solvent properties and is often found in coatings, inks, and cleaning agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2-(1-methylethoxy)-, acetate can be synthesized through the esterification of 2-(1-methylethoxy)ethanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants, 2-(1-methylethoxy)ethanol and acetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and continuously stirred to promote the esterification reaction. The product is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(1-methylethoxy)-, acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-(1-methylethoxy)ethanol and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-(1-methylethoxy)ethanol and acetic acid.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Ethanol, 2-(1-methylethoxy)-, acetate has several applications in scientific research:

    Chemistry: Used as a solvent in various chemical reactions and processes.

    Biology: Employed in the preparation of biological samples and as a solvent for biological assays.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: Utilized in the production of coatings, inks, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of ethanol, 2-(1-methylethoxy)-, acetate involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-isopropoxy-: Similar structure but different functional groups.

    Ethylene glycol monoisopropyl ether: Similar solvent properties but different molecular structure.

    Ethylene glycol isopropyl ether: Another similar compound with different applications.

Uniqueness

Ethanol, 2-(1-methylethoxy)-, acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its mild odor and solvent capabilities make it particularly useful in applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-propan-2-yloxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(2)9-4-5-10-7(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDJVEYJSSTYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864876
Record name Ethanol, 2-(1-methylethoxy)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19234-20-9
Record name Ethanol, 2-(1-methylethoxy)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19234-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(1-methylethoxy)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019234209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(1-methylethoxy)-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(1-methylethoxy)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylethoxy)ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(1-methylethoxy)-, acetate
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-(1-methylethoxy)-, acetate
Reactant of Route 3
Reactant of Route 3
Ethanol, 2-(1-methylethoxy)-, acetate
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-(1-methylethoxy)-, acetate
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-(1-methylethoxy)-, acetate
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-(1-methylethoxy)-, acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.